molecular formula C18H18N2O3S B5539552 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide

Cat. No. B5539552
M. Wt: 342.4 g/mol
InChI Key: JYNSSIMZPUPBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide derivative of quinoline, which has shown promise in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives, including those similar to 8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide, have been extensively studied for their potential antibacterial properties. For instance, a study explored the green synthesis of novel quinoxaline sulfonamides demonstrating significant antibacterial activity against Staphylococcus spp. and Escherichia coli, highlighting the potential of quinoline sulfonamides in developing new antibacterial agents (Alavi et al., 2017).

Anticonvulsant Activity

Research on quinoline derivatives also extends to neurological disorders, with studies revealing their anticonvulsant potential. A notable example includes the synthesis of 5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives, which showed significant anticonvulsant activity, suggesting the applicability of quinoline sulfonamides in developing new treatments for epilepsy (Ahmed et al., 2016).

Anti-Cancer Activity

Quinoline sulfonamides have been investigated for their potential in cancer therapy. For example, novel quinoline sulfonamide derivatives were synthesized and evaluated for their cytotoxic activities against tumor cell lines, demonstrating promising results in inhibiting tubulin polymerization and cancer cell proliferation, which suggests a potential pathway for cancer treatment development (Ma & Gong, 2022).

Anti-Inflammatory Agents

The exploration of quinoline derivatives as anti-inflammatory agents has yielded positive outcomes. Sulfonamides and sulfonyl esters of quinolines were synthesized and evaluated for their anti-inflammatory potential, demonstrating significant activity and suggesting their utility in developing new anti-inflammatory drugs (Bano et al., 2020).

Corrosion Inhibition

Quinoline derivatives have been found to be effective corrosion inhibitors, with studies indicating their potential in protecting metals from corrosion in acidic environments. This application is crucial in industries where metal longevity and integrity are paramount (Singh et al., 2016).

properties

IUPAC Name

8-methoxy-N-(2-phenylethyl)quinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-16-9-10-17(15-8-5-12-19-18(15)16)24(21,22)20-13-11-14-6-3-2-4-7-14/h2-10,12,20H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNSSIMZPUPBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)NCCC3=CC=CC=C3)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680060
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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